An In-depth Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid: Core Properties and Applications
An In-depth Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid: Core Properties and Applications
Introduction
2-(Dimethylcarbamoyl)acetic acid, a dicarboxylic acid monoamide, represents a versatile building block in modern organic synthesis. Its unique structural features, combining a carboxylic acid and a tertiary amide, make it a valuable intermediate in the preparation of a range of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the fundamental properties, synthesis, and handling of 2-(Dimethylcarbamoyl)acetic acid, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While extensive experimental data for 2-(Dimethylcarbamoyl)acetic acid is not widely published, its properties can be inferred from its chemical structure and data available for analogous compounds.
| Property | Value/Information | Source/Rationale |
| CAS Number | 42783-81-3 | [1] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| IUPAC Name | 2-(Dimethylcarbamoyl)acetic acid | N/A |
| Physical State | Predicted to be a white to off-white solid at room temperature. This is based on the common physical state of similar small carboxylic acids and amides. | Inferred |
| Melting Point | Not experimentally determined in available literature. Expected to be a solid with a distinct melting point. | N/A |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating before boiling at atmospheric pressure, a common characteristic of small, functionalized carboxylic acids. | Inferred |
| Solubility | Predicted to be highly soluble in water and polar organic solvents such as methanol and ethanol. The presence of both a carboxylic acid and a tertiary amide group allows for hydrogen bonding with protic solvents. | Inferred from the properties of 2-(dimethylamino)acetic acid. |
| pKa | The pKa of the carboxylic acid group is predicted to be in the range of 3-5, similar to other short-chain carboxylic acids. | Inferred |
Synthesis and Purification
A plausible and efficient laboratory-scale synthesis of 2-(Dimethylcarbamoyl)acetic acid involves the reaction of a malonic acid derivative with dimethylamine. The following protocol is a proposed method based on established organic chemistry principles for the formation of amides from carboxylic acid derivatives.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 2-(Dimethylcarbamoyl)acetic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(Dimethylcarbamoyl)acetic acid from malonyl dichloride and dimethylamine.
Materials:
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Malonyl dichloride
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Dimethylamine (2.0 M solution in THF)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M)
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Sodium sulfate, anhydrous
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Deionized water
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve malonyl dichloride (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
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Addition of Dimethylamine: Slowly add a solution of dimethylamine in THF (1 equivalent) dropwise to the stirred solution of malonyl dichloride via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of deionized water. The intermediate acyl chloride will hydrolyze to the carboxylic acid.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Objective: To purify the crude 2-(Dimethylcarbamoyl)acetic acid.
Method: Recrystallization
Procedure:
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Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization
The identity and purity of 2-(Dimethylcarbamoyl)acetic acid can be confirmed using a combination of spectroscopic methods. The following are predicted spectral data based on the compound's structure.
| Technique | Predicted Data |
| ¹H NMR | * δ ~ 11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak would be broad and exchangeable with D₂O. * δ ~ 3.4 ppm (s, 2H): Methylene protons (-CH₂-). * δ ~ 3.0 ppm (s, 3H): N-methyl protons (-N(CH₃)₂). * δ ~ 2.9 ppm (s, 3H): N-methyl protons (-N(CH₃)₂). The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond. |
| ¹³C NMR | * δ ~ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH). * δ ~ 168-172 ppm: Amide carbonyl carbon (-CON(CH₃)₂). * δ ~ 40-45 ppm: Methylene carbon (-CH₂-). * δ ~ 35-40 ppm: N-methyl carbons (-N(CH₃)₂). |
| IR Spectroscopy | * ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. * ~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. * ~1650-1630 cm⁻¹ (strong): C=O stretch of the tertiary amide (Amide I band). |
| Mass Spectrometry (EI) | * m/z = 131: Molecular ion peak [M]⁺. * m/z = 86: Fragment corresponding to the loss of the carboxyl group (-COOH). * m/z = 72: Fragment corresponding to [CON(CH₃)₂]⁺. * m/z = 44: Fragment corresponding to [N(CH₃)₂]⁺. |
Safety, Handling, and Disposal
As a carboxylic acid and amide, 2-(Dimethylcarbamoyl)acetic acid should be handled with appropriate safety precautions. The compound is likely to be corrosive and hygroscopic.
Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
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Skin and Body Protection: A lab coat is required. For larger quantities, an apron or chemical-resistant suit may be necessary.
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Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Due to its hygroscopic nature, it is crucial to protect the compound from moisture.
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Store away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal
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Dispose of waste in accordance with local, state, and federal regulations.
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The compound should be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
Applications in Research and Development
2-(Dimethylcarbamoyl)acetic acid serves as a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. The carboxylic acid moiety can be converted into esters, acid chlorides, or other amides, while the tertiary amide group is generally stable under many reaction conditions. These properties make it a useful intermediate in the synthesis of:
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Pharmaceuticals: As a fragment in the construction of more complex active pharmaceutical ingredients (APIs).
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Agrochemicals: In the development of new pesticides and herbicides.
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Fine Chemicals: As a starting material for the synthesis of specialty chemicals and materials.
Conclusion
2-(Dimethylcarbamoyl)acetic acid is a key synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, and essential safety and handling information. While some experimental data remains to be fully elucidated, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists working with this versatile molecule.
